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molecular formula C7H12N2O B8581839 7-Amino-7-methyl-5-azaspiro[2.4]heptan-4-one

7-Amino-7-methyl-5-azaspiro[2.4]heptan-4-one

Cat. No. B8581839
M. Wt: 140.18 g/mol
InChI Key: KWOBDSMVETWCFR-UHFFFAOYSA-N
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Patent
US07563805B2

Procedure details

To a solution (70 mL) of the crude 1-(1,2-diamino-1-methyl ethyl)-1-cyclopropanecarboxylic acid dihydrochloride (800 mg, 3.46 mmol) in acetonitrile was added 1,1,1,3,3,3-hexamethyldisilazane (7.38 mL, 34.6 mmol), and the mixture was heated under reflux in an oil bath at 100° C. for 4 hours under nitrogen atmosphere. The mixture was cooled to room temperature, and after adding methanol (70 mL), the solvent was removed by distillation under reduced pressure to obtain crude 7-amino-7-methyl-5-azaspiro[2.4]heptan-4-one as a pale brown gummy solid.
Name
1-(1,2-diamino-1-methyl ethyl)-1-cyclopropanecarboxylic acid dihydrochloride
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
7.38 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.Cl.[NH2:3][C:4]([C:8]1([C:11]([OH:13])=O)[CH2:10][CH2:9]1)([CH3:7])[CH2:5][NH2:6].C[Si](C)(C)N[Si](C)(C)C.CO>C(#N)C>[NH2:3][C:4]1([CH3:7])[C:8]2([CH2:10][CH2:9]2)[C:11](=[O:13])[NH:6][CH2:5]1 |f:0.1.2|

Inputs

Step One
Name
1-(1,2-diamino-1-methyl ethyl)-1-cyclopropanecarboxylic acid dihydrochloride
Quantity
70 mL
Type
reactant
Smiles
Cl.Cl.NC(CN)(C)C1(CC1)C(=O)O
Name
Quantity
7.38 mL
Type
reactant
Smiles
C[Si](N[Si](C)(C)C)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
70 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC1(CNC(C12CC2)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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